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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282

Get Quote

Application Note: High-Fidelity Kinase Inhibitor Potency Profiling via ¹⁹F-NMR using 2-Fluoro-
ATP

Executive Summary
In the landscape of kinase inhibitor discovery, traditional optical assays (fluorescence

polarization, TR-FRET) often suffer from interference by autofluorescent compounds or

aggregation-based false positives. This guide details the 2-Fluoro-ATP (2-Fl-ATP) Functional

Assay, a rigorous biophysical method utilizing ¹⁹F-NMR.[1]

Unlike surrogate assays, this protocol directly monitors the catalytic conversion of 2-Fl-ATP to

2-Fl-ADP. Because the fluorine atom provides a distinct chemical shift sensitive to the

phosphate ester hydrolysis, this method offers a "background-free" window into enzyme

kinetics and inhibitor potency (IC₅₀), independent of optical artifacts.

Scientific Basis & Mechanism
Why 2-Fluoro-ATP? 2-Fluoro-ATP is an isosteric analog of ATP where the hydrogen at the C2

position of the adenine ring is replaced by a fluorine atom. This modification is subtle enough
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that most kinases accept it as a substrate (often with similar

to ATP), yet the fluorine nucleus (

) acts as a highly sensitive NMR reporter.

The NMR "Spy" Mechanism:

Substrate State: In 2-Fl-ATP, the fluorine environment generates a specific chemical shift

(typically around -52 to -54 ppm depending on referencing).

Catalysis: The kinase transfers the

-phosphate to the peptide/protein substrate.

Product State: The resulting 2-Fl-ADP has a distinct electronic environment, causing a

chemical shift change (

) of approximately 0.5 – 2.0 ppm relative to the triphosphate.

Inhibition: A potent inhibitor blocks this conversion. The NMR spectrum reveals a

preservation of the 2-Fl-ATP peak and a suppression of the 2-Fl-ADP peak.

Pathway Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Figure 1: The mechanistic flow of the 2-Fluoro-ATP assay. The inhibitor competes for the

active site, preventing the formation of 2-Fluoro-ADP, which is quantitatively detected by the

¹⁹F-NMR readout.

Experimental Protocol
Prerequisites:

Instrument: NMR Spectrometer (400 MHz to 600 MHz preferred) equipped with a fluorine-

capable probe (e.g., QNP, BBFO, or CryoProbe).

Reagents:

2-Fluoro-ATP (Commercial sources: Jena Bioscience, Thermo, or custom synthesis).

Kinase of interest.[2][3][4][5][6][7]

Peptide/Protein Substrate.[1][3][4][5][8]

Assay Buffer (typically Tris or HEPES, pH 7.5).

D₂O (Deuterium Oxide) for lock.

Step 1: Assay Buffer Preparation
Prepare a 2X Assay Buffer. A standard composition is:

50 mM Tris-HCl (pH 7.5)

20 mM MgCl₂ (Critical: Mg²⁺ must be in excess of ATP)

2 mM DTT (Freshly added)

0.01% Triton X-100 (to prevent compound aggregation)[9]

10% D₂O (v/v)[10]

Step 2: Determination of (Optional but Recommended)
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Before inhibitor testing, ensure the 2-Fl-ATP concentration is near the

of the kinase for 2-Fl-ATP.

Run a titration of 2-Fl-ATP (e.g., 10 µM to 500 µM) with fixed enzyme.

Monitor initial velocity (

) via 2-Fl-ADP formation over 30 mins.

Fit to Michaelis-Menten kinetics. Note: 2-Fl-ATP

is often similar to ATP

.

Step 3: Inhibitor IC₅₀ Workflow
This protocol describes a "stop-time" assay, which is robust for screening multiple compounds.

Compound Prep: Prepare 10-point serial dilutions of the inhibitor in DMSO (typically 50x final

concentration).

Master Mix: Combine Kinase, Peptide Substrate, and 2-Fl-ATP in 1X Assay Buffer.

Target Concentrations: [2-Fl-ATP] =

(typically 50-200 µM); [Kinase] = 10-50 nM (optimized for <20% conversion).

Incubation:

Aliquot 196 µL of Master Mix into reaction tubes.

Add 4 µL of Inhibitor/DMSO.

Incubate at 25°C for a fixed time (e.g., 60 minutes).

Quenching: Stop the reaction by adding EDTA (final conc. 50 mM) or heating (if protein

precipitates do not interfere with shimming). EDTA is preferred as it chelates the Mg²⁺

required for catalysis.
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Transfer: Move samples to 3 mm or 5 mm NMR tubes.

Step 4: NMR Acquisition Parameters
Nucleus: ¹⁹F (Fluorine).[1][3][8][9][11][12]

Decoupling: ¹H-decoupling (WALTZ-16) is recommended to simplify multiplets into singlets,

increasing signal-to-noise (S/N).

Spectral Width: 50-100 ppm (centered around -50 ppm).

Relaxation Delay (D1): 1.0 – 2.0 seconds (T1 for 2-Fl-ATP is relatively short, but verify).

Scans (NS): 128 – 512 scans (dependent on concentration; 200 µM usually requires ~15

mins/sample).

Temperature: 298 K (25°C).

Data Analysis & Potency Calculation
Unlike fluorescence, raw data here is a frequency spectrum.

Processing: Apply exponential line broadening (LB = 1-3 Hz) and Fourier Transform. Phase

and baseline correct.

Integration:

Identify the Substrate Peak (2-Fl-ATP) at

.

Identify the Product Peak (2-Fl-ADP) at

.

Integrate the area under both peaks (

and

).
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Conversion Calculation:

Inhibition Calculation:

IC₅₀ Fitting: Plot % Inhibition vs. log[Inhibitor] and fit to a 4-parameter logistic equation.

Data Presentation: Comparison of Methods

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Troubleshooting & Optimization
Problem: Broad Peaks / Poor Resolution

Cause: Paramagnetic ions (Mn²⁺, Fe³⁺) or high protein concentration causing viscosity.

Solution: Ensure high-quality MgCl₂. Use 3 mm tubes to reduce salt effects. Increase

temperature to 300K if protein stability allows.

Problem: No Product Signal

Cause: Enzyme inactive or 2-Fl-ATP not accepted.

Solution: Run a "No Inhibitor" control with extended time (overnight). If still no signal, the

specific kinase may not tolerate the C2-fluorine modification (rare, but possible).

Problem: Chemical Shift Drift
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Cause: pH fluctuations.

Solution: Fluorine shifts are pH sensitive. Ensure strong buffering (50 mM HEPES/Tris) and

check pH of stock inhibitor solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.2c00613
https://shop.carnabio.com/blogs/news/the-significance-of-atp-concentration-in-cell-free-and-cell-based-assays
https://www.researchgate.net/publication/51592661_Biochemistry_and_Biology_of_2'-Fluoro-2'-Deoxythymidine_FT_A_Putative_Highly_Selective_Substrate_for_Thymidine_Kinase_Type_2_TK2
https://www.researchgate.net/journal/Molecules-1420-3049/publication/386489019_Perspectives_on_Applications_of_F-NMR_in_Fragment-Based_Drug_Discovery/links/680949d6bd3f1930dd6364e0/Perspectives-on-Applications-of-F-NMR-in-Fragment-Based-Drug-Discovery.pdf?origin=scientificContributions
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides-by-application/on-rna/structure-determination-by-nmr/nu-145-2-fluoro-atp
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides-by-application/on-rna/structure-determination-by-nmr/nu-145-2-fluoro-atp
https://www.research-collection.ethz.ch/server/api/core/bitstreams/adfba884-4f7d-445f-9178-14f9504a9a46/content
https://espace.inrs.ca/id/eprint/12741/1/Practical%20Considerations%20and%20Guidelines%20for%20Spectral%20Referencing%20for%20Fluorine%20NMR%20Ligand%20Screening.pdf
https://pubmed.ncbi.nlm.nih.gov/6850412/
https://pubmed.ncbi.nlm.nih.gov/6850412/
https://www.benchchem.com/product/b075282#measuring-inhibitor-potency-with-2-fluoro-atp-assays
https://www.benchchem.com/product/b075282#measuring-inhibitor-potency-with-2-fluoro-atp-assays
https://www.benchchem.com/product/b075282#measuring-inhibitor-potency-with-2-fluoro-atp-assays
https://www.benchchem.com/product/b075282#measuring-inhibitor-potency-with-2-fluoro-atp-assays
https://www.benchchem.com/product/b075282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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